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molecular formula C7H3F3N2 B082138 4-(Trifluoromethyl)nicotinonitrile CAS No. 13600-43-6

4-(Trifluoromethyl)nicotinonitrile

Cat. No. B082138
M. Wt: 172.11 g/mol
InChI Key: DHIRCRHQLUNYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07015236B2

Procedure details

To a solution of 28% sodium methoxide (290 mg, 1.5 mmol), a solution prepared by dissolving 3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile (a high-polar compound IIb; 190 mg, 1.0 mmol) in methanol (2 ml) was added at room temperature and then, the mixture was refluxed for 2 hours. The reaction solution was poured into water and extracted with ethyl acetate. The organic layers were combined, washed with brine, dried over magnesium sulfate and then concentrated. The resulting residue was purified by thin layer chromatography (a developing solvent: hexane/ethyl acetate=3/1) to obtain 81.0 mg (yield 47.2%) of the title compound.
Name
sodium methoxide
Quantity
290 mg
Type
reactant
Reaction Step One
Name
3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Yield
47.2%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[F:4][C:5]([F:16])([F:15])[C:6](=O)[CH:7]=[CH:8][NH:9][CH:10]=[CH:11][C:12]#[N:13].O.CCCCCC.C(OCC)(=O)C>CO>[C:12]([C:11]1[CH:10]=[N:9][CH:8]=[CH:7][C:6]=1[C:5]([F:16])([F:15])[F:4])#[N:13] |f:0.1,4.5|

Inputs

Step One
Name
sodium methoxide
Quantity
290 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C=CNC=CC#N)=O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by thin layer chromatography (a developing solvent

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=NC=CC1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 81 mg
YIELD: PERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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